molecular formula C11H20Cl2N4 B1402283 N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride CAS No. 1361113-43-0

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

Cat. No. B1402283
CAS RN: 1361113-43-0
M. Wt: 279.21 g/mol
InChI Key: ASGBTPKSMPOZNT-UHFFFAOYSA-N
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Description

“N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 265.19 . The compound is versatile and finds applications in diverse fields, including pharmacology and organic synthesis.


Molecular Structure Analysis

The IUPAC name of the compound is N-(6-methyl-4-pyrimidinyl)-N-(4-piperidinyl)amine dihydrochloride . The InChI code is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,12,13,14);2*1H .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The storage temperature is at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Practical Synthesis in Medicinal Chemistry : A study by Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase (dCK) inhibitors. This compound is a variant of N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride and illustrates its role in synthesizing inhibitors with potential therapeutic applications (Zhang et al., 2009).

Pharmacological Research

  • Antineoplastic Tyrosine Kinase Inhibitor : Flumatinib, a derivative of this compound, has been studied for its role in the metabolism of chronic myelogenous leukemia patients. The study aimed to determine the main metabolic pathways of flumatinib in humans after oral administration, highlighting its importance in cancer treatment research (Gong et al., 2010).

  • Antibacterial Activity : A study by Merugu et al. (2010) explored the synthesis and antibacterial activity of some piperidine containing pyrimidine imines and thiazolidinones. This research indicates the compound's potential in developing new antibacterial agents (Merugu et al., 2010).

Applications in Cancer Therapy

  • Antitumor Activity Evaluation : Aldobaev et al. (2021) evaluated the antitumor activity of 4-aminopiperidine derivatives, including variants of the compound , on transplantable mouse tumors. This highlights its potential role in the therapy of neoplasms (Aldobaev et al., 2021).

  • Anti-Angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. They evaluated their anti-angiogenic and DNA cleavage abilities, suggesting the compound's efficacy in cancer treatment (Kambappa et al., 2017).

Antifungal Research

  • Antifungal Activity : Wang et al. (2018) synthesized novel pyrimidine derivatives with (pyridin-3-ylmethyl)thio and phenylamino moieties, evaluating their in vitro antifungal activities. This study demonstrates the compound's potential in developing new antifungal agents (Wang et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4.2ClH/c1-12-11-7-10(14-8-15-11)6-9-2-4-13-5-3-9;;/h7-9,13H,2-6H2,1H3,(H,12,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGBTPKSMPOZNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC(=C1)CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 2
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 3
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 4
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 5
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-methyl-6-(piperidin-4-ylmethyl)pyrimidin-4-amine dihydrochloride

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